2-[1-(Oxane-4-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine
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Overview
Description
2-[1-(Oxane-4-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that features a unique combination of functional groups, including an oxane ring, a piperidine ring, and a naphthyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxane-4-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Oxane-4-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Scientific Research Applications
2-[1-(Oxane-4-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(Oxane-4-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and naphthyridine derivatives, such as:
- 2-amino-4-(1-piperidine)pyridine derivatives
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one .
Uniqueness
What sets 2-[1-(Oxane-4-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H26N4O2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
oxan-4-yl-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C24H26N4O2/c29-24(19-7-13-30-14-8-19)28-11-5-18(6-12-28)22-2-1-20-15-21(16-26-23(20)27-22)17-3-9-25-10-4-17/h1-4,9-10,15-16,18-19H,5-8,11-14H2 |
InChI Key |
UCHVZKLVGDPWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4)C(=O)C5CCOCC5 |
Origin of Product |
United States |
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